2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid
Description
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative characterized by a chloro group at position 2, a cyclohexyl group at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 4. This compound’s structural complexity confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclohexyl group) and hydrogen-bonding capacity (from the carboxylic acid). Imidazole derivatives are widely explored in medicinal chemistry for their biological activity, particularly as enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-chloro-5-cyclohexyl-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15ClN2O2/c1-14-9(7-5-3-2-4-6-7)8(10(15)16)13-11(14)12/h7H,2-6H2,1H3,(H,15,16) |
InChI Key |
QMWQFTFMSSXZEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1Cl)C(=O)O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Introduction of the Chloro Group: : The chloro group can be introduced through a substitution reaction using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride .
-
Attachment of the Cyclohexyl Group: : The cyclohexyl group can be attached via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an aluminum chloride catalyst .
-
Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids .
-
Reduction: : Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups .
-
Substitution: : The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The chloro group and the carboxylic acid group play crucial roles in binding to the target sites and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and properties of 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid and its analogs:
Key Comparative Analysis
Substituent Position and Electronic Effects
- Chloro Group Placement : The target compound’s Cl at C2 (imidazole ring) contrasts with analogs like 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid , where Cl is on a phenyl ring. The latter may enhance π-stacking in aromatic binding pockets, whereas the former’s direct Cl on the imidazole could increase electrophilicity at the ring.
- Carboxylic Acid Position: In 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid , the COOH group at C2 (vs.
Steric and Lipophilic Properties
- The cyclohexyl group in the target compound introduces significant steric bulk and lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce solubility. In contrast, compounds with smaller alkyl groups (e.g., 5-ethyl in or 5-methyl in ) exhibit lower logP values (~2.8–3.0), favoring aqueous solubility.
- Aromatic vs.
Biological Activity
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H15ClN2O2
- Molecular Weight : 242.70 g/mol
- CAS Number : 2091038-61-6
The biological activity of this compound primarily stems from its interaction with various biological targets. Studies suggest that imidazole derivatives can modulate enzyme activity, particularly in relation to kinase inhibition and receptor antagonism.
Key Mechanisms:
- Kinase Inhibition : Similar to other imidazole derivatives, this compound may inhibit specific kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancerous cells.
- Receptor Interaction : The compound may act as an antagonist at certain receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neuropsychiatric disorders.
Biological Activity Data
Recent studies have documented the biological activity of this compound through various assays, which are summarized in the table below.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells with an IC50 value of approximately 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuropharmacological Effects
Another research focused on the neuropharmacological effects of this compound. It was found to exhibit anxiolytic-like effects in animal models when administered at doses of 20 mg/kg. Behavioral tests indicated a reduction in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
